Istaroxime - 203738-46-9

Istaroxime

Catalog Number: EVT-8114010
CAS Number: 203738-46-9
Molecular Formula: C21H32N2O3
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Istaroxime is derived from dehydroepiandrosterone, a naturally occurring steroid hormone. It belongs to a class of compounds known as Na⁺/K⁺-ATPase inhibitors, which modulate calcium levels within cardiac cells to improve heart function . The compound has been the subject of various studies exploring its pharmacological properties and potential applications in clinical settings.

Synthesis Analysis

Istaroxime can be synthesized through several methods, with one notable approach involving the modification of dehydroepiandrosterone. The synthesis typically includes the following steps:

  1. Starting Material: Dehydroepiandrosterone is used as the precursor.
  2. Chemical Modifications: The synthesis involves selective functional group modifications, including hydroxylation and alkylation reactions.
  3. Reagents and Conditions: Specific reagents such as strong acids or bases may be employed, along with controlled temperatures to facilitate reactions while minimizing side products.
  4. Purification: Post-synthesis, the compound is purified using techniques like chromatography to isolate istaroxime from unreacted materials and byproducts .

The synthesis process can be optimized by adjusting reaction times, temperatures, and concentrations to maximize yield and purity.

Molecular Structure Analysis

Istaroxime's molecular formula is C₂₁H₃₃NO₃S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural characteristics include:

  • Functional Groups: The presence of hydroxyl groups contributes to its solubility in water and biological systems.
  • Three-Dimensional Configuration: The stereochemistry around certain carbon centers affects its interaction with biological targets such as Na⁺/K⁺-ATPase.
  • Molecular Weight: The molecular weight of istaroxime is approximately 373.56 g/mol.

The three-dimensional structure can be analyzed using computational modeling techniques such as molecular docking to predict interactions with target proteins .

Chemical Reactions Analysis

Istaroxime participates in several significant chemical reactions:

  1. Inhibition of Na⁺/K⁺-ATPase: This reaction leads to increased intracellular sodium levels, which subsequently influences calcium dynamics via the Na⁺/Ca²⁺ exchanger.
  2. Calcium Regulation: By inhibiting Na⁺/K⁺-ATPase, istaroxime promotes calcium influx into cardiomyocytes during systole (contraction) and enhances calcium reuptake during diastole (relaxation) through the activation of sarcoplasmic reticulum Ca²⁺ ATPase isoform 2a (SERCA2a) .
  3. Topoisomerase Inhibition: Recent studies indicate that istaroxime also exhibits activity against topoisomerases, enzymes critical for DNA replication and repair .

The compound's reactivity can be further explored through density functional theory calculations to understand its electronic properties .

Mechanism of Action

Istaroxime operates through a dual mechanism:

  1. Inotropic Effect: It enhances cardiac contractility by increasing intracellular calcium levels during systole via Na⁺/K⁺-ATPase inhibition.
  2. Lusitropic Effect: It promotes relaxation during diastole by enhancing calcium reuptake into the sarcoplasmic reticulum through SERCA2a activation.

This dual action helps improve hemodynamic parameters such as left ventricular ejection fraction and stroke volume index while reducing heart rate and pulmonary artery pressure in patients with acute heart failure .

Physical and Chemical Properties Analysis

Istaroxime exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions, which is crucial for its intravenous administration.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can provide insights into purity and crystallinity.

These properties are essential for understanding its pharmacokinetics and bioavailability in clinical applications.

Applications

Istaroxime has several significant applications in medical science:

  1. Acute Heart Failure Treatment: It has been investigated as a treatment option for patients experiencing acute heart failure due to its ability to enhance cardiac output without significantly increasing heart rate or causing arrhythmias .
  2. Anticancer Research: Emerging studies suggest potential anticancer effects through inhibition of topoisomerases, indicating that istaroxime may have applications beyond cardiology .
  3. Calcium Dysregulation Studies: Research on its effects on calcium dynamics in various models provides insights into cardiac physiology and pathophysiology .
Introduction to Istaroxime as a Multifaceted Pharmacological Agent

Historical Development and Structural Classification

Istaroxime, chemically designated as (3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione, is a steroidal derivative synthesized from androstenedione [1] [5]. Unlike traditional cardiac glycosides (e.g., digoxin), its structure features a unique oxime group at the C3 position and a dione system at C6 and C17, contributing to distinct pharmacodynamic properties [1] [8]. Originally patented by Sigma-Tau Industrie Farmaceutiche Riunite SpA, development rights were later acquired by CVie Therapeutics (2012), Debiopharm, and subsequently by Windtree Therapeutics, which is advancing phase III trials for cardiogenic shock [1] [6] [7].

The compound’s molecular weight is 360.498 g/mol (free base) or 396.95 g/mol (hydrochloride salt), with a formula of C~21~H~32~N~2~O~3~ [1] [8]. Its crystalline form exhibits high solubility in dimethyl sulfoxide but limited aqueous stability, prompting investigations into liposomal delivery systems to mitigate injection-site adverse effects [9]. Key structural attributes include:

  • Steroidal backbone: Facilitates membrane interaction and target binding.
  • Oxime moiety: Enhances selectivity for ion transport pumps.
  • Quaternary nitrogen: Supports electrostatic interactions with ATPase domains [5] [9].

Table 1: Physicochemical Properties of Istaroxime

PropertyValueReference
Molecular FormulaC~21~H~32~N~2~O~3~ (free base) [1]
CAS Number203737-93-3 (free base) [3]
IC~50~ (Na+/K+-ATPase)0.11–0.43 μM [3] [8]
pKa9.25 [9]
LipophilicityModerate (optimized via liposomes) [9]

Dual Mechanism of Action: Bridging Cardiac and Oncological Therapeutics

Cardiac Therapeutics: Inotropy and Lusitropy

Istaroxime exerts dual effects on cardiomyocyte calcium handling:

  • Na+/K+-ATPase Inhibition: With an IC~50~ of 0.11–0.43 μM, it increases cytosolic sodium, reversing the sodium-calcium exchanger (NCX) flux. This elevates diastolic calcium, enhancing contractility (positive inotropy) [1] [5] [8].
  • SERCA2a Activation: Uniquely, it stimulates sarcoplasmic reticulum calcium ATPase isoform 2a (SERCA2a), increasing the rate and magnitude of calcium reuptake into the sarcoplasmic reticulum. This accelerates myocardial relaxation (positive lusitropy) and augments calcium stores for subsequent contractions [1] [5] [10]. Mechanistically, istaroxime reduces phospholamban-mediated inhibition of SERCA2a, improving its affinity for calcium [5]. Preclinical data show SERCA2a activity increases by up to 67% in failing human myocardium [1].

Clinically, this dual action translates to:

  • Elevated systolic blood pressure (+53.1 mmHg × hour vs. placebo; p = 0.017) without increasing heart rate or arrhythmias [10].
  • Improved cardiac index (+0.21 L/min/m²; p = 0.016) and reduced left ventricular end-systolic volume [10].
  • Lowered pulmonary capillary wedge pressure and improved diastolic stiffness [1] [6].

Table 2: Hemodynamic Effects of Istaroxime in Acute Heart Failure (Phase II Trials)

ParameterChange vs. PlaceboStudy
Systolic Blood Pressure (6h)+22.2 mmHg × hour (AUC)SEISMiC [10]
Cardiac Index (24h)+0.21 L/min/m²SEISMiC [10]
Left Atrial Area (24h)−1.8 cm²SEISMiC [10]
Pulmonary Wedge PressureSignificant reductionHORIZON-HF [1]

Oncological Therapeutics: Topoisomerase Inhibition and Reactivity

Emerging evidence reveals antiproliferative effects across cancer cell lines:

  • Topoisomerase I Inhibition: Istaroxime suppresses DNA relaxation by binding to the topoisomerase I-DNA complex, inducing lethal DNA strand breaks. Molecular docking analyses confirm high-affinity interactions with the enzyme’s catalytic domain [4].
  • Chemical Reactivity: Density Functional Theory (DFT) computations identify istaroxime as a strong electrophile (electrophilicity index ω = 1.94 eV), facilitating nucleophilic attacks on cellular targets. Key descriptors include low chemical hardness (η = 3.72 eV) and high electronegativity (χ = 5.01 eV) [4].
  • SERCA2a Modulation: Paradoxically, while activating SERCA2a in cardiomyocytes, it inhibits SERCA in cancer cells, disrupting calcium homeostasis and triggering apoptosis [4] [15].

In vitro studies demonstrate potent cytotoxicity:

  • IC~50~ values: 2.1 μM (A549 lung cancer), 1.8 μM (MCF7 breast cancer), and 1.2 μM (PC3 prostate cancer) [4].
  • Suppression of c-Myc oncoprotein and inhibition of cell migration in prostate cancer models [4].

Mechanistic Synergy and Differentiation

The compound’s ability to concurrently modulate ion pumps (Na+/K+-ATPase, SERCA) and DNA repair enzymes (topoisomerase) underpins its therapeutic versatility. Unlike conventional inotropes (e.g., dobutamine), istaroxime lacks catecholamine-driven tachycardia and exhibits antiarrhythmic properties via enhanced calcium sequestration [1] [5] [11]. In oncology, its steroidal structure enables unique interactions with topoisomerase, distinguishing it from camptothecin-derived agents [4].

Figure 1: Molecular Targets of Istaroxime

Cardiac Context:                            Oncological Context:  1. Na+/K+-ATPase → Inhibition → ↑[Ca²⁺]ᶜʸᵗᵒ   1. Topoisomerase I → Inhibition → DNA breaks  2. SERCA2a → Activation → ↑Ca²⁺ reuptake     2. SERCA → Inhibition → ER stress  3. Phospholamban → Dissociation              3. c-Myc → Suppression  

Properties

CAS Number

203738-46-9

Product Name

Istaroxime

IUPAC Name

(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione

Molecular Formula

C21H32N2O3

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C21H32N2O3/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20/h14-17H,3-12,22H2,1-2H3/b23-13+/t14-,15-,16-,17+,20+,21-/m0/s1

InChI Key

MPYLDWFDPHRTEG-PAAYLBSLSA-N

SMILES

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C

Canonical SMILES

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C

Isomeric SMILES

C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.